molecular formula C8H8ClFO B6228075 (4-chloro-2-fluoro-3-methylphenyl)methanol CAS No. 1505020-05-2

(4-chloro-2-fluoro-3-methylphenyl)methanol

Cat. No.: B6228075
CAS No.: 1505020-05-2
M. Wt: 174.6
InChI Key:
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Description

(4-chloro-2-fluoro-3-methylphenyl)methanol is an organic compound with the molecular formula C8H8ClFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-2-fluoro-3-methylphenyl)methanol typically involves the reaction of 4-chloro-2-fluoro-3-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar reduction process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-2-fluoro-3-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can convert the alcohol to the corresponding alkane.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-chloro-2-fluoro-3-methylbenzaldehyde or 4-chloro-2-fluoro-3-methylbenzoic acid.

    Reduction: 4-chloro-2-fluoro-3-methylphenylmethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-chloro-2-fluoro-3-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-chloro-2-fluoro-3-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-3-fluoro-2-methylphenyl)methanol
  • (4-chloro-2-fluoro-3-methylphenyl)(phenyl)methanol
  • (4-chloro-2-fluoro-3-methylphenyl)(2-chlorophenyl)methanol

Uniqueness

(4-chloro-2-fluoro-3-methylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The combination of chlorine, fluorine, and methyl groups can influence its reactivity, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

1505020-05-2

Molecular Formula

C8H8ClFO

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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